Cas no 41572-86-5 (2,9-Di(cyclohexyl)-anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10-tetrone)

2,9-Di(cyclohexyl)-anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10-tetrone structure
41572-86-5 structure
Product Name:2,9-Di(cyclohexyl)-anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10-tetrone
CAS No:41572-86-5
MF:C36H30N2O4
MW:554.634409427643
CID:327757
PubChem ID:10506951
Update Time:2025-07-01

2,9-Di(cyclohexyl)-anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10-tetrone Chemical and Physical Properties

Names and Identifiers

    • 2,9-DI(CYCLOHEXYL)-ANTHRA2,1,9-DEF:6,5,10- D'E'F'DIISOQUINOLINE-1,3,8,10-TETRONE
    • N,N'-Bis-cyclohexyl-oxaldiamid
    • N,N'-dic
    • N,N'-dicyclohexyl-3,4:9,10-tetracarboxylic acidbisimide
    • N,N'-Dicyclohexyl-dioxamid
    • N,N'-dicyclohexyl-oxalamide
    • N,N'-dicyclohexylperylene-3,4:9,10-tetracarboxylic acid bisimide
    • N,N'-dicyclohexylperylene-3,4:9,10-tetracarboxylic diimide
    • N.N'-Dicyclohexyl-oxamid
    • N-cyclohexyl-N'-cyclohexylethane-1,2-diamide
    • NN'-Dicyclohexyloxamide
    • NSC317
    • Oxamide, N,N'-dicyclohexyl-
    • SureCN3076504
    • DCyPTC
    • 2,9-Di(cyclohexyl)-anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10-tetrone
    • SCHEMBL2861936
    • 41572-86-5
    • N,N inverted exclamation mark -Dicyclohexylperylene-3,4:9,10-tetracarboxylicdiimide
    • 2,9-dicyclohexylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
    • 2,9-Di(cyclohexyl)-anthra2,1,9-def
    • 7,18-dicyclohexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
    • HS-3510
    • 7,18-dicyclohexyl-7,18-diazaheptacyclo[14.6.2.2(2),?.0(3),(1)(2).0?,?.0(1)(3),(2)(3).0(2)?,(2)?]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
    • Inchi: 1S/C36H30N2O4/c39-33-25-15-11-21-23-13-17-27-32-28(36(42)38(35(27)41)20-9-5-2-6-10-20)18-14-24(30(23)32)22-12-16-26(31(25)29(21)22)34(40)37(33)19-7-3-1-4-8-19/h11-20H,1-10H2
    • InChI Key: CHMHJESZTNVQSO-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC3C4C=CC5C(N(C(C6=CC=C(C7=CC=C(C(N1C1CCCCC1)=O)C=2C=37)C=4C=56)=O)C1CCCCC1)=O

Computed Properties

  • Exact Mass: 554.22055744g/mol
  • Monoisotopic Mass: 554.22055744g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 2
  • Complexity: 1010
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.3
  • Topological Polar Surface Area: 74.8

2,9-Di(cyclohexyl)-anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10-tetrone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AF69929-1g
2,9-Di(cyclohexyl)-anthra2,1,9-def
41572-86-5 Sublimed,>99%
1g
$2214.00 2024-04-20

2,9-Di(cyclohexyl)-anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10-tetrone Related Literature

Additional information on 2,9-Di(cyclohexyl)-anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10-tetrone

Introduction to 2,9-Di(cyclohexyl)-anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10-tetrone (CAS No. 41572-86-5)

The compound 2,9-Di(cyclohexyl)-anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10-tetrone, identified by its CAS number 41572-86-5, represents a fascinating molecular entity within the realm of advanced chemical synthesis and pharmaceutical research. This intricate heterocyclic system combines the structural complexity of anthraquinone derivatives with the functional versatility of diisoquinoline moieties, making it a subject of significant interest in contemporary organic chemistry and medicinal science.

At the core of this compound's significance lies its unique structural framework. The anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline core is a result of a sophisticated interplay between aromatic and heteroaromatic systems. The presence of multiple fused rings not only imparts rigidity to the molecular structure but also creates diverse electronic and steric environments that can be exploited for specific biological interactions. The diisoquinoline units appended to the anthraquinone backbone introduce additional layers of complexity, offering potential for modulating reactivity and binding affinities in biological targets.

In recent years, the development of novel scaffolds for drug discovery has been driven by the need for molecules with enhanced selectivity and reduced side effects. The 2,9-Di(cyclohexyl)-anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10-tetrone structure presents an intriguing opportunity in this context. The bulky cyclohexyl substituents at the 2- and 9-positions not only stabilize the molecule but also influence its solubility and pharmacokinetic properties. This design allows for fine-tuning of physicochemical properties while maintaining a high degree of structural diversity.

The compound's potential applications are further illuminated by its resemblance to known bioactive molecules. For instance, diisoquinoline derivatives have been explored for their antimicrobial and anti-inflammatory properties. The anthraquinone moiety is well-documented for its role in various therapeutic contexts, including antioxidant and anticancer effects. By integrating these functional groups into a single molecule (2,9-Di(cyclohexyl)-anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10-tetrone), researchers aim to harness synergistic effects that could lead to novel therapeutic interventions.

Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior. Molecular modeling studies on CAS No. 41572-86-5 suggest that this compound may exhibit favorable binding interactions with certain enzymes and receptors implicated in metabolic disorders. The rigid core structure provides an optimal framework for selective binding while the variable substituents allow for further optimization. Such insights are critical in guiding experimental efforts toward identifying lead compounds with high therapeutic potential.

The synthesis of complex molecules like 2,9-Di(cyclohexyl)-anthra2,1,9-def:6,5 ,10-d'e'f'diisoquinoline-1 ,3 ,8 ,10 -tetrone represents a significant challenge due to the intricate connectivity between functional groups. However , modern synthetic methodologies have made considerable progress in addressing these challenges . Transition-metal-catalyzed reactions , particularly palladium-catalyzed cross-coupling reactions , have been instrumental in constructing the desired fused ring systems efficiently . Additionally , asymmetric synthesis techniques have allowed for the introduction of stereochemical control at key stereocenters , which is essential for biological activity.

From a medicinal chemistry perspective , one of the most compelling aspects of this compound is its potential as a scaffold for drug development . The combination of anthraquinone and diisoquinoline moieties offers multiple sites for chemical modification without compromising structural integrity . This flexibility allows medicinal chemists to explore various analogs with tailored properties such as improved solubility , bioavailability , or target specificity . In vitro studies have already begun to reveal promising preliminary data regarding its interaction with model biological targets.

The exploration of novel heterocyclic systems continues to drive innovation in pharmaceutical research . The CAS No. 41572-86-5 associated with 2 ,9 -Di(cyclohexyl)-anthra 2 ,1 ,9 -def :6 ,5 ,10 -d 'e 'f 'diisoquinoline -1 ,3 ,8 ,10 -tetrone exemplifies how interdisciplinary approaches can lead to groundbreaking discoveries . By integrating expertise from organic synthesis , computational chemistry , and pharmacology , researchers are paving the way toward next-generation therapeutics that address unmet medical needs effectively.

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